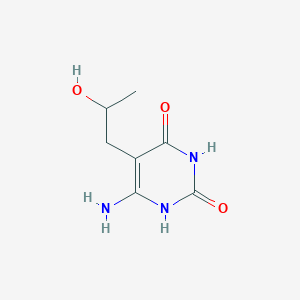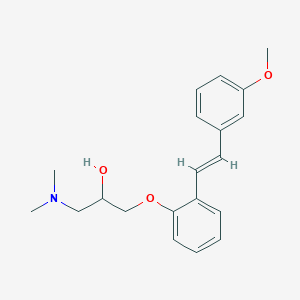
2-Phenyl-2-(4-phenylphenyl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(4-phenylphenyl)acetyl chloride is an organic compound with a complex structure that includes two phenyl groups and an acetyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(4-phenylphenyl)acetyl chloride typically involves the reaction of 2-Phenyl-2-(4-phenylphenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Phenyl-2-(4-phenylphenyl)acetic acid+SOCl2→2-Phenyl-2-(4-phenylphenyl)acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-(4-phenylphenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Phenyl-2-(4-phenylphenyl)acetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
2-Phenyl-2-(4-phenylphenyl)acetic acid: Formed from hydrolysis
Aplicaciones Científicas De Investigación
2-Phenyl-2-(4-phenylphenyl)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-(4-phenylphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Similar in structure but with a single phenyl group.
Phenylacetyl Chloride: Contains a phenyl group and an acetyl chloride group but lacks the additional phenyl group.
Uniqueness
2-Phenyl-2-(4-phenylphenyl)acetyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to enhanced stability and specific interactions in chemical reactions.
Propiedades
Número CAS |
7477-16-9 |
|---|---|
Fórmula molecular |
C20H15ClO |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
2-phenyl-2-(4-phenylphenyl)acetyl chloride |
InChI |
InChI=1S/C20H15ClO/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H |
Clave InChI |
MFNKFZICHZZJDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)

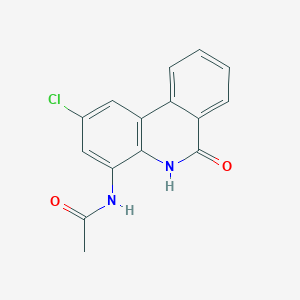
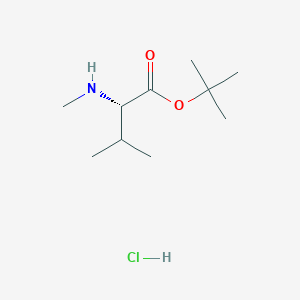
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)

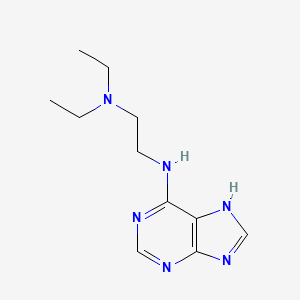
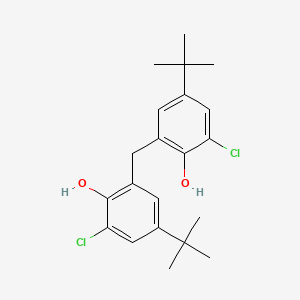
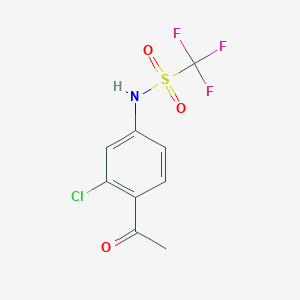
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
